molecular formula C15H31Br B048590 1-Bromopentadecane CAS No. 629-72-1

1-Bromopentadecane

Cat. No.: B048590
CAS No.: 629-72-1
M. Wt: 291.31 g/mol
InChI Key: JKOTZBXSNOGCIF-UHFFFAOYSA-N
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Description

Cyclen, also known as 1,4,7,10-tetraazacyclododecane, is a macrocyclic compound with the chemical formula C₈H₂₀N₄. It is a white solid that is structurally simple, symmetrical, and polyfunctional. Cyclen is widely studied due to its ability to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclen can be synthesized through several methods. One common approach is the Stetter-Richman-Atkins synthesis, which involves the cyclization of protected nitrogen atoms. For example, the reaction of deprotonated tosylamides with di-tosylates can form the macrocycle, which is then deprotected with strong acid to yield cyclen . Another method involves the coupling of glyoxal with triethylene tetramine, followed by reduction with an aluminum-based reducing agent .

Industrial Production Methods: Industrial production of cyclen often employs high-efficiency and environmentally friendly methods. One such method involves the reaction of triethylene tetramine with methylglyoxal to form an intermediate, which is then cyclized and reduced using sodium borohydride . This process is advantageous for large-scale production due to its high yield and purity.

Mechanism of Action

Cyclen exerts its effects primarily through its ability to form stable complexes with metal ions. The coordination of metal ions by cyclen involves the nitrogen atoms in its macrocyclic ring, which provide a strong binding affinity. This interaction stabilizes the metal ion and enhances its reactivity for various applications . The molecular targets and pathways involved depend on the specific metal ion and the intended application, such as imaging or therapeutic use.

Comparison with Similar Compounds

Cyclen’s unique combination of structural simplicity, strong metal-binding ability, and versatility in functionalization makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOTZBXSNOGCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049339
Record name 1-Bromopentadecane
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Molecular Weight

291.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-72-1
Record name 1-Bromopentadecane
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Record name Pentadecane, 1-bromo-
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Record name 1-BROMOPENTADECANE
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Record name Pentadecane, 1-bromo-
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Record name 1-Bromopentadecane
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Record name 1-bromopentadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 1-bromopentadecane interact differently with fatty acid monolayers compared to similar molecules like alkanes?

A1: Yes, research suggests that this compound can incorporate into fatty acid monolayers at the air-water interface, unlike alkanes with similar chain lengths. This incorporation is attributed to the presence of the bromine atom. [] Specifically, studies using this compound, 1-bromohexadecane, and 1-chlorohexadecane demonstrated their ability to integrate into monolayers of deuterated palmitic acid and deuterated stearic acid. In contrast, alkanes with 15 and 16 carbon chains did not exhibit this behavior. This difference highlights the importance of the halogen atom in facilitating interactions with fatty acid molecules. []

Q2: What techniques are used to study the interaction of this compound with fatty acid monolayers?

A2: Several techniques are employed to investigate the interactions of this compound with fatty acid monolayers. These include:

  • Surface Pressure-Area Isotherms: These provide insights into the organization and phase behavior of mixed monolayers, offering a macroscopic perspective. []
  • Brewster Angle Microscopy (BAM): This imaging technique visualizes the two-dimensional morphology and domain structures within the monolayers, confirming the incorporation or exclusion of this compound. []
  • Vibrational Sum Frequency Generation (SFG) Spectroscopy: This surface-sensitive technique reveals molecular-level details about the organization, orientation, and interactions of molecules at the interface. []
  • Infrared Reflection-Absorption Spectroscopy (IRRAS): This complementary technique provides information about the conformation and orientation of molecules within the monolayer. []

Q3: What is the significance of the GC-MS analysis identifying this compound in Ajuga genevensis callus cultures?

A3: The presence of this compound in the callus cultures of Ajuga genevensis, as revealed by GC-MS analysis, is noteworthy. [] This finding suggests that the plant's cell cultures can synthesize this compound, potentially as a secondary metabolite. Further research is needed to determine the specific role and significance of this compound within the plant's biology and its potential applications.

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